Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Brand Name: Vulcanchem
CAS No.: 125112-77-8
VCID: VC0044178
InChI: InChI=1S/C29H46O8/c1-6-35-27(33)37-18-11-13-29(4)21-12-14-28(3)19(17(2)7-10-23(31)34-5)8-9-20(28)24(21)25(32)26(36-16-30)22(29)15-18/h16-22,24-26,32H,6-15H2,1-5H3/t17-,18-,19-,20+,21+,22+,24+,25+,26+,28-,29-/m1/s1
SMILES: CCOC(=O)OC1CCC2(C3CCC4(C(C3C(C(C2C1)OC=O)O)CCC4C(C)CCC(=O)OC)C)C
Molecular Formula: C29H46O8
Molecular Weight: 522.7 g/mol

Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

CAS No.: 125112-77-8

Reference Standards

VCID: VC0044178

Molecular Formula: C29H46O8

Molecular Weight: 522.7 g/mol

Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate - 125112-77-8

CAS No. 125112-77-8
Product Name Methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Molecular Formula C29H46O8
Molecular Weight 522.7 g/mol
IUPAC Name methyl (4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3-ethoxycarbonyloxy-6-formyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Standard InChI InChI=1S/C29H46O8/c1-6-35-27(33)37-18-11-13-29(4)21-12-14-28(3)19(17(2)7-10-23(31)34-5)8-9-20(28)24(21)25(32)26(36-16-30)22(29)15-18/h16-22,24-26,32H,6-15H2,1-5H3/t17-,18-,19-,20+,21+,22+,24+,25+,26+,28-,29-/m1/s1
Standard InChIKey KQNHAMQGLTWKCF-JQVYKAOOSA-N
Isomeric SMILES CCOC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@H]([C@@H]2C1)OC=O)O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)C
SMILES CCOC(=O)OC1CCC2(C3CCC4(C(C3C(C(C2C1)OC=O)O)CCC4C(C)CCC(=O)OC)C)C
Canonical SMILES CCOC(=O)OC1CCC2(C3CCC4(C(C3C(C(C2C1)OC=O)O)CCC4C(C)CCC(=O)OC)C)C
PubChem Compound 14445294
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator